3-(Piperidin-2-yl)morpholine
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Overview
Description
3-(Piperidin-2-yl)morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-2-yl)morpholine typically involves the reaction of piperidine with morpholine under specific conditions. One common method includes the use of a platinum catalyst to facilitate the reaction, ensuring high selectivity and yield . The reaction conditions often involve moderate temperatures and pressures to optimize the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and automated reactors can further streamline the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be targeted by electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
3-(Piperidin-2-yl)morpholine has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological systems makes it a valuable tool in studying cellular processes and drug interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, leveraging its unique chemical properties for various applications.
Mechanism of Action
The mechanism of action of 3-(Piperidin-2-yl)morpholine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, used in various industrial applications.
Piperazine: Another heterocyclic compound with two nitrogen atoms, known for its use in medicinal chemistry.
Uniqueness of 3-(Piperidin-2-yl)morpholine: The combination of piperidine and morpholine rings in this compound provides a unique structural framework that enhances its chemical reactivity and biological activity. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-piperidin-2-ylmorpholine |
InChI |
InChI=1S/C9H18N2O/c1-2-4-10-8(3-1)9-7-12-6-5-11-9/h8-11H,1-7H2 |
InChI Key |
HOWUNEUQMIUEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2COCCN2 |
Origin of Product |
United States |
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